molecular formula C23H29NO5 B3865685 N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide

N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide

Cat. No. B3865685
M. Wt: 399.5 g/mol
InChI Key: MNOCSIAQZHSENA-UHFFFAOYSA-N
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Description

The compound “N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide” is an organic compound . It has a molecular formula of C16H23NO4 , an average mass of 293.358 Da , and a monoisotopic mass of 293.162720 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The key starting compound in the synthesis of the target products was { [4- (3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . The synthesis involved the Ni/Re-catalyzed reduction of 4- (3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile . The subsequent reduction of the nitrile with lithium aluminum hydride in THF gave the key amine . The amine was then reacted with diethyl oxalate in chloroform to obtain the oxamide ethyl ester .


Molecular Structure Analysis

The InChI code for the compound is 1S/C28H31NO4/c1-31-24-14-13-23 (19-25 (24)32-2)28 (15-17-33-18-16-28)20-29-27 (30)26 (21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,26H,15-18,20H2,1-2H3, (H,29,30) .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with diethyl oxalate to synthesize ethyl 2- ( { [4- (3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate . The cyclization of this compound with phosphorus oxychloride under Bischler–Napieralski reaction conditions gives 1-carbethoxy-substituted dihydroisoquinoline .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 445.56 g/mol . It is solid in physical form . The compound should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302 . The precautionary statements are P280;P305+P351+P338 .

Future Directions

The synthesis of compounds containing a tetrahydroisoquinoline ring substituted in various positions continues to be of great interest . Future work could focus on the synthesis of novel tetrahydroisoquinoline derivatives containing a spirotetrahydropyran fragment in the 4 position and various pharmacophore groups (ether, amide, carboxyl, etc.) in the 1 and 2 positions .

properties

IUPAC Name

N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-17(25)24(15-18-4-7-20(26)8-5-18)16-23(10-12-29-13-11-23)19-6-9-21(27-2)22(14-19)28-3/h4-9,14,26H,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCSIAQZHSENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)O)CC2(CCOCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3,4-dimethoxyphenyl)oxan-4-yl]methyl]-N-[(4-hydroxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide
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N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide
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N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N-(4-hydroxybenzyl)acetamide

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